molecular formula C16H14ClNO4S B2878301 2-Chloro-3-(4-methylphenyl)quinoline; sulfuric acid CAS No. 318951-86-9

2-Chloro-3-(4-methylphenyl)quinoline; sulfuric acid

Cat. No.: B2878301
CAS No.: 318951-86-9
M. Wt: 351.8
InChI Key: OHNVWDNZOIYYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(4-methylphenyl)quinoline is a heterocyclic aromatic compound that contains a quinoline core substituted with a chlorine atom at the 2-position and a 4-methylphenyl group at the 3-position. This compound is often used in conjunction with sulfuric acid, which acts as a catalyst or reagent in various chemical reactions. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-methylphenyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-(2-trimethylsilyl)ethynylaniline with aromatic aldehydes in the presence of sulfuric acid as a catalyst in methanol solvent . Another approach includes the condensation of 2-chloroquinoline-3-carbaldehyde with various aromatic compounds under acidic conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of sulfuric acid as a catalyst is common due to its effectiveness in promoting cyclization and condensation reactions. The reaction mixture is typically heated under reflux for extended periods to ensure complete conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-methylphenyl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-3-(4-methylphenyl)quinoline has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: Shares a similar quinoline core with a chlorine substitution at the 2-position.

    4-Methylquinoline: Contains a methyl group at the 4-position of the quinoline ring.

    2-Phenylquinoline: Substituted with a phenyl group at the 2-position.

Uniqueness

2-Chloro-3-(4-methylphenyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and 4-methylphenyl groups enhances its reactivity and potential as a pharmacologically active compound .

Properties

IUPAC Name

2-chloro-3-(4-methylphenyl)quinoline;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN.H2O4S/c1-11-6-8-12(9-7-11)14-10-13-4-2-3-5-15(13)18-16(14)17;1-5(2,3)4/h2-10H,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZNHBGOUJQGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2Cl.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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